molecular formula C9H7BrO B8066300 2-Bromo-1-ethynyl-4-methoxybenzene

2-Bromo-1-ethynyl-4-methoxybenzene

Cat. No.: B8066300
M. Wt: 211.05 g/mol
InChI Key: YHUWMNIAOKWTQR-UHFFFAOYSA-N
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Description

2-Bromo-1-ethynyl-4-methoxybenzene: is an organic compound with the molecular formula C9H7BrO. It is characterized by a bromine atom attached to a benzene ring substituted with an ethynyl group and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Sonogashira Coupling Reaction: : One common method to synthesize 2-Bromo-1-ethynyl-4-methoxybenzene involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple a bromoarene with an alkyne. The reaction conditions often include:

      Catalyst: Palladium(II) acetate (Pd(OAc))

      Co-catalyst: Copper(I) iodide (CuI)

      Base: Triethylamine (EtN)

      Solvent: Tetrahydrofuran (THF)

      Temperature: Room temperature to 60°C

  • Industrial Production Methods: : Industrially, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 2-Bromo-1-ethynyl-4-methoxybenzene can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

      Reagents: Sodium amide (NaNH), thiourea

      Conditions: Solvent like dimethylformamide (DMF), elevated temperatures

  • Oxidation Reactions: : The ethynyl group can undergo oxidation to form carbonyl compounds.

      Reagents: Potassium permanganate (KMnO), osmium tetroxide (OsO)

      Conditions: Aqueous or organic solvents, room temperature to reflux

  • Reduction Reactions: : The compound can be reduced to form alkenes or alkanes.

      Reagents: Hydrogen gas (H), palladium on carbon (Pd/C)

      Conditions: Atmospheric pressure, room temperature to 50°C

Major Products

    Substitution: Depending on the nucleophile, products can include substituted benzene derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include ethylbenzene derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.

    Ligand Synthesis: Employed in the synthesis of ligands for catalysis.

Biology and Medicine

    Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.

Industry

    Material Science: Used in the synthesis of materials with specific electronic properties.

    Agrochemicals: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-4-methoxybenzene in chemical reactions typically involves the activation of the bromine atom or the ethynyl group. The bromine atom can be displaced by nucleophiles, while the ethynyl group can participate in addition reactions. The methoxy group can influence the reactivity of the benzene ring through electron-donating effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-ethynylbenzene: Lacks the methoxy group, making it less electron-rich.

    4-Bromo-1-ethynyl-2-methoxybenzene: Positional isomer with different reactivity due to the position of substituents.

    2-Bromo-1-ethynyl-4-methylbenzene: Contains a methyl group instead of a methoxy group, affecting its electron-donating properties.

Uniqueness

2-Bromo-1-ethynyl-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

2-bromo-1-ethynyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWMNIAOKWTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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